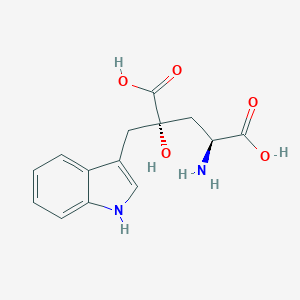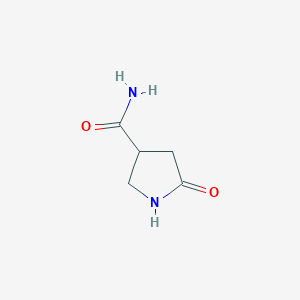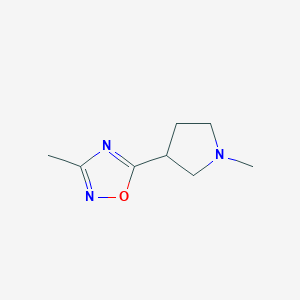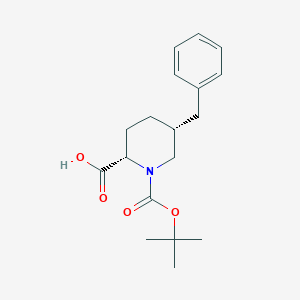
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid, also known as (5R)-5-Benzyl-L-pipecolic acid or (5R)-5-Benzyl-1-carboxy-L-piperidine, is a chemical compound that belongs to the class of pipecolic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is not fully understood. However, it has been suggested that it may act as a chiral auxiliary by controlling the stereochemistry of reactions. Additionally, it may act as a ligand for metal ions, which can affect the reactivity and selectivity of the reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. However, it has been reported to exhibit low toxicity and good biocompatibility, which makes it suitable for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its ability to control the stereochemistry of reactions, which makes it a valuable tool in asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, which makes it suitable for use in biological applications. However, one limitation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. One potential area of research is the development of new synthetic methods for the compound, which may improve the yield and purity of the product. Additionally, further investigation of the mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid may lead to new applications in asymmetric synthesis and metal ion catalysis. Furthermore, the biocompatibility of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid suggests that it may have potential applications in drug delivery and biomedical imaging.
Méthodes De Synthèse
The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves the reaction of L-pipecolinic acid with benzyl chloroformate and triethylamine in dichloromethane. This reaction results in the formation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid as a white solid with a yield of approximately 70%. The purity of the compound can be further improved by recrystallization from methanol.
Applications De Recherche Scientifique
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of various natural products, such as alkaloids and peptides. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Furthermore, (5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been investigated for its potential as a ligand for metal ions, such as copper and zinc.
Propriétés
Numéro CAS |
167423-92-9 |
|---|---|
Nom du produit |
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid |
Formule moléculaire |
C18H25NO4 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2S,5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m1/s1 |
Clé InChI |
FDOLGKUYGFYUTN-CABCVRRESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)CC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Synonymes |
1,2-Piperidinedicarboxylic acid, 5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
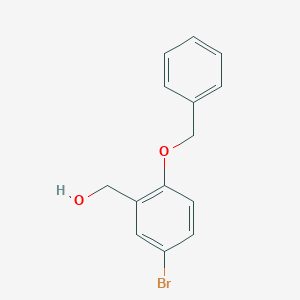
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)

